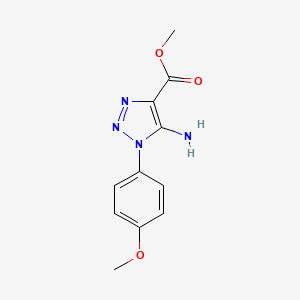
methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
説明
Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, also known as MATCC, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
Chemical Synthesis and Biological Activity
Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is part of the triazole class, which has attracted significant attention for its potential in drug development due to diverse biological activities. Triazoles, including the 1,2,3- and 1,2,4- variants, are pivotal in synthesizing new drugs for a variety of therapeutic areas due to their structural versatility and broad range of biological activities. Recent patents and research efforts have focused on novel triazole derivatives for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. These efforts underline the necessity for innovative synthesis methods that align with green chemistry principles, addressing global health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Industrial Applications
Beyond pharmaceuticals, amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, highlighting their importance in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. These compounds also find applications in creating heat-resistant polymers and products with fluorescent properties, showcasing their versatility across various sectors (Nazarov et al., 2021).
Environmental and Material Science
1,2,4-Triazole-containing scaffolds are recognized for their unique properties in pharmaceuticals and material science. The synthesis strategies for these scaffolds using 3-amino-1,2,4-triazole highlight their potential in discovering new drug candidates and materials with novel properties. This area of research is essential for developing new methodologies that can lead to advancements in material science and drug discovery, emphasizing the need for continued exploration and innovation (Nasri et al., 2021).
Antibacterial Properties
Research on 1,2,3- and 1,2,4-triazole hybrids has shown significant potential in addressing bacterial resistance, especially against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These compounds are studied for their ability to inhibit critical bacterial functions, such as DNA gyrase and topoisomerase IV, suggesting a promising avenue for developing new antibacterial agents. The exploration of triazole-containing hybrids as antibacterial agents is crucial for combating the rising threat of antibiotic-resistant pathogens (Li & Zhang, 2021).
作用機序
Target of Action
Similar compounds, such as pyrazolo derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds, such as thiadiazole derivatives, have been shown to interact strongly with biological targets due to their mesoionic nature, allowing them to cross cellular membranes .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Related compounds, such as thiadiazoles, are known to have good liposolubility, which is attributed to the presence of the sulfur atom . This suggests that this compound may also have favorable pharmacokinetic properties.
Result of Action
Related compounds have been shown to have a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .
Action Environment
It’s worth noting that the properties of related compounds can vary depending on the electronic environment, which is influenced by the positions of substituents in the heterocyclic ring .
生化学分析
Biochemical Properties
Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can inhibit or activate these enzymes, thereby affecting the metabolic pathways of other substances . Additionally, it binds to specific proteins involved in cell signaling pathways, modulating their function and impacting cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling, gene expression, and metabolism. The compound has been shown to alter the expression of genes involved in inflammatory responses, thereby modulating the immune response . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to changes in cellular responses, such as reduced cell proliferation or increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response . Additionally, high doses of the compound can result in toxic or adverse effects, such as liver damage or immune suppression.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other substances. For instance, the compound can affect the activity of cytochrome P450 enzymes, leading to changes in the metabolic flux of drugs and other xenobiotics . This interaction can result in altered levels of metabolites and changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall function.
特性
IUPAC Name |
methyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-5-3-7(4-6-8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKTDVYHSCDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164233 | |
| Record name | Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85779-74-4 | |
| Record name | Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85779-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



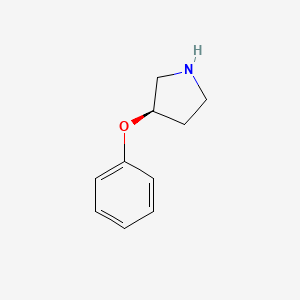

![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3158380.png)
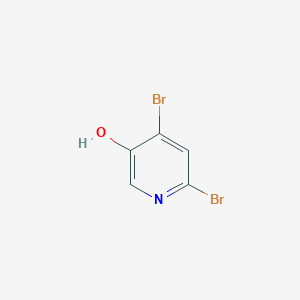


![3-[Ethyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B3158400.png)
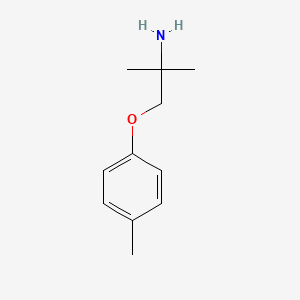

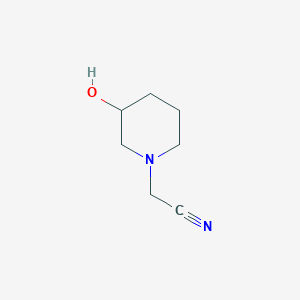
![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)
